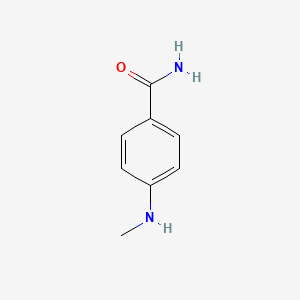
4-(Methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amine group is substituted with a methylamino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Methylamino)benzamide can be synthesized through the direct condensation of 4-(methylamino)benzoic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Another method involves the reduction of 4-nitrobenzamide followed by methylation of the resulting 4-aminobenzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to be effective in optimizing the reaction parameters and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Methylamino)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Methylamino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific proteases or kinases, thereby modulating various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzamide: Similar structure but lacks the methyl group on the amine.
4-Nitrobenzamide: Contains a nitro group instead of a methylamino group.
4-Methoxybenzamide: Contains a methoxy group instead of a methylamino group.
Uniqueness
4-(Methylamino)benzamide is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Propriétés
Numéro CAS |
38359-26-1 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
Clé InChI |
FMTRZMBJVKKIEF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


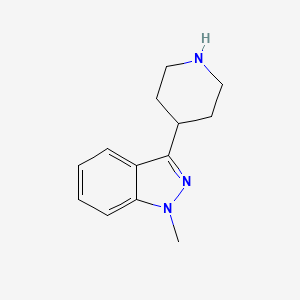
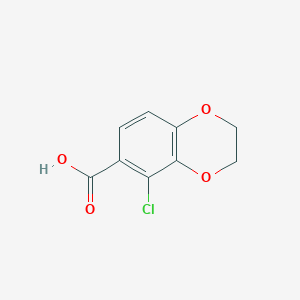
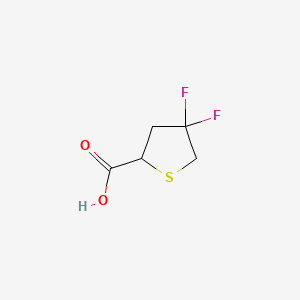

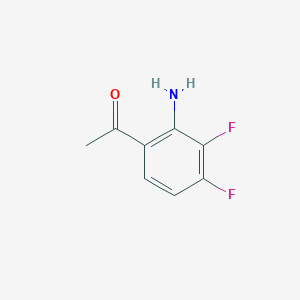
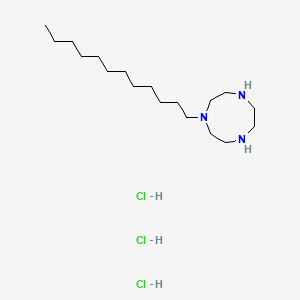

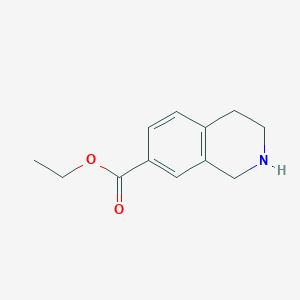
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
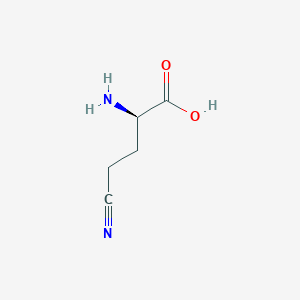

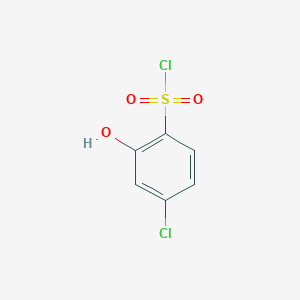
![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)

